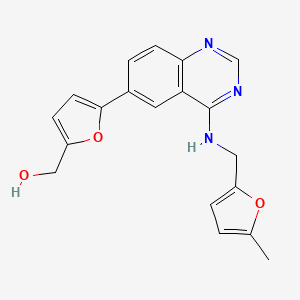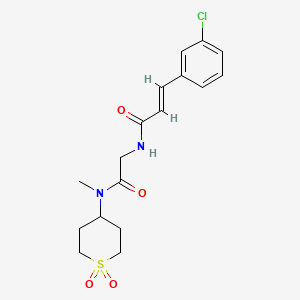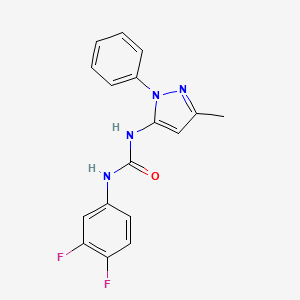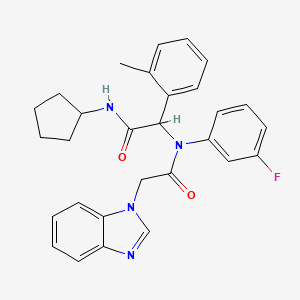
Modimelanotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Modimelanotide is a melanocortinergic peptide drug derived from α-melanocyte-stimulating hormone (α-MSH) which was under development for the treatment of acute kidney injury. It acts as a non-selective melanocortin receptor agonist.
科学的研究の応用
RNA-Based Therapeutics
Modimelanotide's role can be understood in the context of RNA-based drugs, like short interfering RNAs and antisense oligonucleotides. These are biologics that modulate the expression of disease-relevant genes. The use of RNA therapeutics, including gene/protein expression modulation and genome editing, is becoming increasingly important in clinical trials and laboratory research (Kaczmarek, Kowalski, & Anderson, 2017).
Synthetic Nucleic Acids in Medicine
Synthetic nucleic acids, like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are crucial for silencing gene expression. These have been used both in the laboratory and in the clinic to study biological processes and as potential therapeutic agents in various diseases (Watts & Corey, 2012).
Model Organisms in Translational Medicine
Model organism databases (MODs) support the use of animal models in understanding human diseases. MODs contribute significantly to translational applications, offering insights into the genetic mechanisms underlying various conditions (Howe et al., 2018).
Modified mRNA in Cardiac Therapy
Modimelanotide's application can be paralleled with modified mRNA (modRNA) in cardiac therapy. ModRNA has been shown to be effective in gene delivery for cardiovascular diseases, highlighting the potential of RNA-based therapeutics in various medical applications (Sultana et al., 2017).
Antisense Oligonucleotides in Therapeutics
Antisense oligonucleotides, which hybridize with RNA to block protein translation, are increasingly significant in treating cancers, viral infections, and genetic disorders. This technology's selectivity, stability, and specificity have improved, broadening its therapeutic applications (Alama, Barbieri, Cagnoli, & Schettini, 1997).
Non-viral Vectors for Gene-based Therapy
In the realm of gene therapy, non-viral vectors are key for delivering nucleic acids like DNA, mRNA, siRNA, miRNA, or antisense oligonucleotides. These advancements in material sciences and nanotechnology have facilitated the development of effective non-viral delivery systems (Yin et al., 2014).
Cell-Penetrating Peptides for Oligonucleotide Delivery
Cell-penetrating peptides (CPPs) have been used to enhance the cellular delivery of oligonucleotides, including antisense oligonucleotides and siRNAs. This approach addresses the challenge of biodistribution, crucial for the clinical translation of oligonucleotide-based drugs (Boisguérin et al., 2015).
Maturity Onset Diabetes of the Young (MODY)
Research into MODY can provide insights into modimelanotide's potential for genetic and metabolic disorders. Understanding genetic variations that cause such conditions can pave the way for targeted RNA-based therapies (Pihoker et al., 2013).
Pharmacokinetics and Pharmacodynamics
Studies on afamelanotide, a melanocortin receptor agonist, help in understanding the pharmacokinetics and pharmacodynamics of similar compounds like modimelanotide. Insights into receptor binding and signaling pathways are essential for developing effective therapeutics (Minder, Barman-Aksoezen, & Schneider-Yin, 2017).
Genome Sequence in Medicine Design
The utilization of genome sequencing has empowered the identification of disease-causing biomolecules, enabling the design of drugs like oligonucleotide-based modalities. This approach is crucial for personalized medicine and could be relevant for modimelanotide's development (Angelbello et al., 2018).
Assessing Etiology in Diabetes
The systematic assessment of etiology in young-onset type 2 diabetes provides a framework for identifying genetic diseases like MODY. This method could be relevant for identifying target populations for modimelanotide therapies (Thanabalasingham et al., 2012).
Nucleic Acid Gene Inhibitors in Inflammatory Diseases
RNA therapeutics, such as nucleic acid gene inhibitors, show promise in treating inflammatory diseases. This research area can offer insights into the therapeutic potential of modimelanotide in such conditions (Fattal & Fay, 2021).
Plant GM Technology
The development of genetically modified (GM) organisms in plants can provide valuable insights into the broader applications of biotechnological innovations like modimelanotide (Bowles & Klee, 2001).
Delivery of Antisense Therapeutics
Advances in the delivery of antisense therapeutics offer a framework for understanding the delivery mechanisms that could be applied to modimelanotide. Efficient delivery systems are key to the clinical success of such therapeutics (Akhtar et al., 2000).
Modified mRNA for Cardiac Therapy
The use of modRNA in cardiac therapy provides insights into the potential applications of modimelanotide in treating heart diseases. This highlights the therapeutic potential of RNA-based treatments in various medical conditions (Kaur & Zangi, 2020).
Oligonucleotides in the COVID-19 Pandemic
The use of oligonucleotides during the COVID-19 pandemic demonstrates the versatility of RNA-based therapeutics in addressing various health emergencies, which could be relevant for modimelanotide's applications in future pandemics or health crises (Rossi & Rossi, 2020).
特性
CAS番号 |
926277-68-1 |
|---|---|
分子式 |
C113H181N33O25S |
分子量 |
2433.96 |
IUPAC名 |
L-Valinamide, N2-acetyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl- |
InChI |
1S/C113H181N33O25S/c1-66(2)94(95(121)154)145-111(170)91-38-25-54-146(91)112(171)84(36-16-23-52-120)130-92(151)62-127-96(155)87(58-70-60-126-74-29-9-8-28-73(70)74)141-102(161)81(37-24-53-125-113(122)123)136-106(165)85(56-68-26-6-5-7-27-68)139-108(167)88(59-71-61-124-65-128-71)142-104(163)82(43-44-93(152)153)137-105(164)83(45-55-172-4)138-109(168)89(63-147)144-107(166)86(57-69-39-41-72(150)42-40-69)140-110(169)90(64-148)143-103(162)80(35-15-22-51-119)135-101(160)79(34-14-21-50-118)134-100(159)78(33-13-20-49-117)133-99(158)77(32-12-19-48-116)132-98(157)76(31-11-18-47-115)131-97(156)75(129-67(3)149)30-10-17-46-114/h5-9,26-29,39-42,60-61,65-66,75-91,94,126,147-148,150H,10-25,30-38,43-59,62-64,114-120H2,1-4H3,(H2,121,154)(H,124,128)(H,127,155)(H,129,149)(H,130,151)(H,131,156)(H,132,157)(H,133,158)(H,134,159)(H,135,160)(H,136,165)(H,137,164)(H,138,168)(H,139,167)(H,140,169)(H,141,161)(H,142,163)(H,143,162)(H,144,166)(H,145,170)(H,152,153)(H4,122,123,125)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,94-/m0/s1 |
InChIキー |
WHRVKPBBRZHWTN-ZHHKRVSMSA-N |
SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](Cc2c[nH]c3c2cccc3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](Cc4ccccc4)NC(=O)[C@H](Cc5c[nH]cn5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](Cc6ccc(cc6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Modimelanotide; AP 214; AP-214; AP214, ABT-719, ZP-1480 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
![3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide](/img/structure/B609127.png)
![N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B609128.png)
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)


![N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide](/img/structure/B609135.png)


